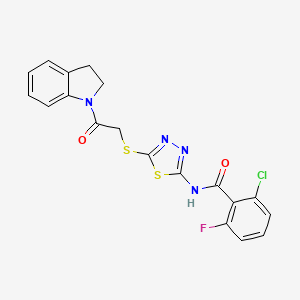

2-chloro-6-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Descripción

The compound 2-chloro-6-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a hybrid structure combining a 1,3,4-thiadiazole core, a thioether-linked indolin-1-yl-acetamide group, and a substituted benzamide moiety. This architecture is reminiscent of bioactive heterocyclic systems, particularly those explored for antitumor and antimicrobial applications .

Propiedades

IUPAC Name |

2-chloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN4O2S2/c20-12-5-3-6-13(21)16(12)17(27)22-18-23-24-19(29-18)28-10-15(26)25-9-8-11-4-1-2-7-14(11)25/h1-7H,8-10H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNFMSJIMKXCOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-chloro-6-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative that incorporates an indolin moiety and a thiadiazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H16ClF N4O2S

- Molecular Weight : 396.86 g/mol

Biological Activity Overview

Recent studies have indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit a range of biological activities including anticancer, antimicrobial, and anti-Alzheimer properties. The specific compound has shown promising results in various assays.

Anticancer Activity

A study focusing on novel 1,3,4-thiadiazole derivatives demonstrated that compounds similar to this compound displayed significant anticancer activity against multiple human cancer cell lines. The binding affinities were comparable to established chemotherapeutics like Sunitinib .

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| IVc | A549 (Lung) | 0.5 | |

| VIc | MCF7 (Breast) | 0.8 | |

| Target Compound | Various | TBD | TBD |

Neuropharmacological Activity

In the context of neuropharmacology, derivatives of the thiadiazole class have been explored for their potential as acetylcholinesterase inhibitors. The cholinergic hypothesis suggests that enhancing cholinergic transmission may benefit conditions like Alzheimer's disease. Some derivatives have shown IC50 values lower than donepezil, a standard treatment for Alzheimer's .

Table 2: Acetylcholinesterase Inhibition Data

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been documented. Compounds similar to the target compound have exhibited significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity Data

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical and preclinical settings:

- Case Study on Anticancer Efficacy : A preclinical trial involving a series of indolin-based thiadiazoles showed a marked reduction in tumor size in xenograft models when treated with these compounds compared to controls.

- Neuroprotective Effects : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Thiadiazole-Benzamide Derivatives

Compounds 4a–4q from share the 1,3,4-thiadiazol-2-yl-thioacetamide scaffold but differ in benzamide substituents (e.g., methyl, methoxy). Key comparisons include:

Thiadiazole-Thioacetamide Hybrids

Compounds 6.4 and 6.5 () feature triazinoquinazolinyl-thioacetamide and thiadiazole groups. Both exhibit high yields (89.6–94.8%) and potent bioluminescence inhibition in Photobacterium leiognathus assays .

Antitumor Thiadiazole-Triazinoquinazoline Derivatives

highlights N-{5-[(2-(R-anilino)-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-chloroacetamides with antitumor activity. These compounds share a thioacetamide linker and acylation synthesis routes but lack the indolin-1-yl group. Key distinctions:

Bioactivity Implications

While direct bioactivity data for the target compound is absent, structural parallels suggest:

- Antifungal activity : Possible ergosterol biosynthesis inhibition, as seen in compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.